2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester
Overview
Description
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester is a heterocyclic organic compound with the molecular formula C6H9NO2 It is a derivative of pyrroline, a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the condensation of pyrrole with dimethyl carbonate. This reaction typically requires a catalyst, such as iron (III) chloride, and is carried out under mild conditions to achieve good yields .
Industrial Production Methods: In industrial settings, the production of methyl 2-pyrroline-1-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-pyrroline-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester can be compared with other similar compounds, such as pyrrole, pyrrolidine, and indole derivatives. These compounds share a similar heterocyclic structure but differ in their chemical properties and applications:
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
methyl 2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)7-4-2-3-5-7/h2,4H,3,5H2,1H3 |
InChI Key |
SWCRVYZJNHPQPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.